N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide
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Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an imidazole ring, a methoxyphenyl group, and an isoxazole carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide typically involves multiple steps:
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Formation of the Imidazole Derivative: : The initial step involves the preparation of the 3-(1H-imidazol-1-yl)propylamine. This can be achieved by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.
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Synthesis of the Isoxazole Ring: : The next step is the formation of the isoxazole ring. This can be done by reacting 3-methoxybenzoyl chloride with hydroxylamine hydrochloride to form 3-methoxybenzohydroxamic acid, which is then cyclized to form the isoxazole ring.
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Coupling Reaction: : The final step involves coupling the 3-(1H-imidazol-1-yl)propylamine with the 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the imidazole ring or the isoxazole ring, potentially leading to the formation of saturated derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the imidazole ring can produce imidazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the isoxazole ring can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-Imidazol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide: Has the methoxy group at a different position on the phenyl ring, potentially altering its interaction with biological targets.
N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide: Contains a chlorine atom instead of a methoxy group, which can significantly change its chemical and biological properties.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its selectivity and potency in various applications compared to similar compounds.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-5-2-4-13(10-14)16-11-15(20-24-16)17(22)19-6-3-8-21-9-7-18-12-21/h2,4-5,7,9-12H,3,6,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZSRIYULTYUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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